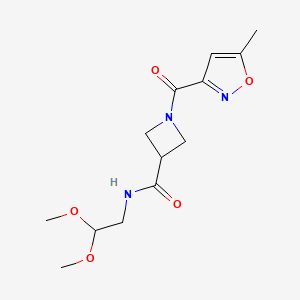

![molecular formula C20H26N2O3 B2614233 3-{[(金刚烷-1-基)甲基]氨基}-1-(3-硝基苯基)丙-1-酮 CAS No. 923690-78-2](/img/structure/B2614233.png)

3-{[(金刚烷-1-基)甲基]氨基}-1-(3-硝基苯基)丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of adamantane, which is a type of organic compound known for its unique cage-like structure . It is a part of the class of compounds known as unsaturated adamantane derivatives . These compounds are of significant interest in the field of chemistry due to their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives .

Synthesis Analysis

The synthesis of unsaturated adamantane derivatives involves several steps. One of the most important lines of research in adamantane chemistry involves double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis

The molecular structure of adamantane derivatives can be investigated using quantum-chemical calculations . These calculations can provide insights into the electronic structure of adamantane derivatives and help elucidate the mechanisms for their chemical and catalytic transformations .科学研究应用

结构和分子见解

金刚烷衍生物的研究揭示了对其分子和晶体结构的重要见解。例如,含金刚烷的硫脲表现出特定的构象特征,这些特征受硫脲核上取代度的影响。这些构象性质影响其振动性质,如通过红外和拉曼光谱以及量子化学计算所证实。此类结构见解对于理解这些化合物在包括材料科学和制药在内的各个领域的反应性和潜在应用至关重要 (Saeed、Flörke 和 Erben,2014 年)。

抗病毒和生物活性

含金刚烷基的氨基酮及其衍生物因其抗病毒活性而受到研究。这些化合物以其高生物活性而闻名,这促使人们对其作为抗病毒剂的潜力进行研究。这些化合物的合成和表征,包括其物理化学性质,已经详细说明,展示了它们在药物研究和潜在治疗应用中的相关性 (Makarova 等人,2003 年)。

抗增殖作用和潜在治疗剂

金刚烷基-邻苯二甲酰亚胺对各种人类癌细胞系的抗增殖活性的评估突出了金刚烷衍生物的治疗潜力。这些化合物表现出显着的抗增殖活性,尤其是在具有特定结构修饰的化合物中。此类研究强调了金刚烷衍生物在开发新的癌症治疗剂中的重要性 (Horvat 等人,2012 年)。

催化和化学反应性

金刚烷衍生物催化性能的研究,例如它们在烃类向醇类转化中的应用,展示了它们在化学合成和工业应用中的潜力。基于金刚烷衍生物的各种催化剂的合成和表征强调了它们的效率和在化学转化中的广泛应用潜力 (Narulkar 等人,2017 年)。

作用机制

Target of Action

The compound “3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one” contains an adamantane moiety, which is found in several drugs that interact with various targets, including ion channels and receptors . .

Mode of Action

The mode of action would depend on the specific target of the compound. For instance, if the target is an ion channel, the compound might alter the channel’s function, leading to changes in ion flow across the cell membrane .

Biochemical Pathways

The affected pathways would depend on the compound’s specific target and mode of action. Changes in ion flow, for example, could affect neuronal signaling or muscle contraction .

Pharmacokinetics

Adamantane derivatives are generally lipophilic, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties . .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound affects neuronal signaling, it could potentially have effects on cognition or behavior .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the compound’s activity could be affected by the pH of the environment, as this can influence the compound’s ionization state.

生化分析

Biochemical Properties

3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The adamantane moiety provides a stable scaffold that can interact with various biomolecules. This compound has been shown to inhibit certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism . The nitrophenyl group can form hydrogen bonds and participate in π-π interactions, further influencing its biochemical activity.

Cellular Effects

The effects of 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one on cellular processes are profound. This compound can modulate cell signaling pathways, particularly those involved in glucose metabolism and insulin signaling . It has been observed to influence gene expression by altering the transcription of genes related to metabolic processes. Additionally, 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one can affect cellular metabolism by inhibiting enzymes that regulate glucose levels, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one exerts its effects through several mechanisms. The adamantane moiety allows the compound to bind stably to enzyme active sites, inhibiting their activity . The nitrophenyl group can interact with amino acid residues in the enzyme’s active site, leading to enzyme inhibition. This compound can also influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light or heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, toxic effects have been observed, including liver and kidney damage. These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one is involved in several metabolic pathways. It interacts with enzymes such as DPP-4, which plays a role in glucose metabolism . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and storage. These interactions can have significant implications for metabolic health and disease.

Transport and Distribution

Within cells and tissues, 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one is transported and distributed through various mechanisms. The compound can bind to transport proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one is crucial for its activity. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may be localized to the nucleus to influence gene expression or to the cytoplasm to interact with metabolic enzymes. This localization is essential for the compound’s function and effectiveness in biochemical applications.

属性

IUPAC Name |

3-(1-adamantylmethylamino)-1-(3-nitrophenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c23-19(17-2-1-3-18(9-17)22(24)25)4-5-21-13-20-10-14-6-15(11-20)8-16(7-14)12-20/h1-3,9,14-16,21H,4-8,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJPSNBRAQUCFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNCCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

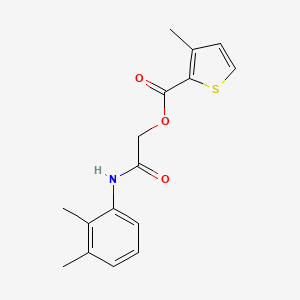

![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2614157.png)

![4-[2-(2,4-Dichloro-phenoxy)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B2614160.png)

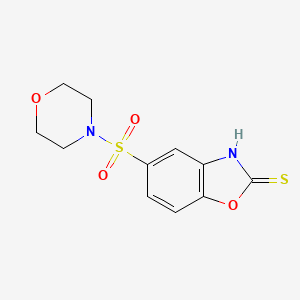

![(Z)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2614161.png)

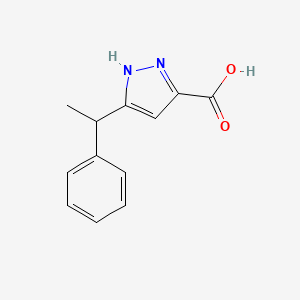

![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2614163.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2614164.png)

![5-Bromo-4-chloropyrazolo[1,5-a]pyridine](/img/structure/B2614168.png)